2-Hydroxy-n-(prop-2-en-1-yl)propanamide
Overview
Description
2-Hydroxy-n-(prop-2-en-1-yl)propanamide is a chemical compound with the CAS Number: 6280-16-6. It has a molecular weight of 129.16 . The compound is in liquid form and is stored at a temperature of 4 degrees .
Molecular Structure Analysis
The IUPAC name for this compound is N-allyl-2-hydroxypropanamide . The InChI code is 1S/C6H11NO2/c1-3-4-7-6(9)5(2)8/h3,5,8H,1,4H2,2H3,(H,7,9) . This structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 129.16 . More detailed physical and chemical properties are not available in the current resources .Scientific Research Applications
Antimicrobial Properties
2-Hydroxy-n-(prop-2-en-1-yl)propanamide derivatives have demonstrated notable antimicrobial activities. Research indicates that specific propanamide compounds synthesized with certain substituents have shown effective antimicrobial properties against a range of bacterial and fungal species. For instance, compounds synthesized by reacting N-(naphthalen-1-yl)propanamide with 2-mercapto aryl or dithiocarbamate salt derivatives exhibited remarkable activity against both bacteria and fungi. The presence of the propanamide group in these compounds contributes significantly to their antimicrobial potency (Evren et al., 2020), (Kaushik & Luxmi, 2017).
Bioreduction and Drug Synthesis
In the pharmaceutical industry, propanamide derivatives play a crucial role in drug synthesis. For example, a study showcases the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of the antidepressant drug (S)-duloxetine. The process exhibited excellent enantioselectivity and high conversion rates, highlighting the significance of propanamide derivatives in synthesizing enantiomerically pure pharmaceuticals (Tang et al., 2011).
Cytotoxic and Anticancer Potential
Several propanamide derivatives have been investigated for their cytotoxic and anticancer properties. Research has found that certain synthesized propanamide compounds show significant cytotoxic activities against various cancer cell lines. This suggests the potential application of these compounds in cancer treatment, either as therapeutic agents or as structural frameworks for developing new anticancer drugs (Dawbaa et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of 'Warning’ . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-hydroxy-N-prop-2-enylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-4-7-6(9)5(2)8/h3,5,8H,1,4H2,2H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDYNPXBPRMQQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279022 | |
Record name | 2-hydroxy-n-(prop-2-en-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-n-(prop-2-en-1-yl)propanamide | |
CAS RN |
6280-16-6 | |
Record name | 2-Hydroxy-N-2-propen-1-ylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6280-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 11065 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lactamide, N-allyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxy-n-(prop-2-en-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.